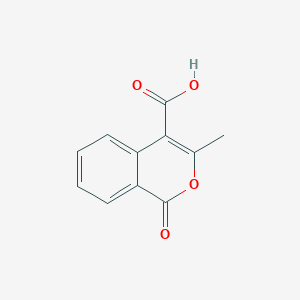

3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid

Descripción general

Descripción

3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid is an organic compound with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol . It is also known by its IUPAC name, 3-methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid . This compound is a derivative of isochromene, a bicyclic structure that is part of the benzopyran family. It is characterized by the presence of a carboxylic acid group at the fourth position and a methyl group at the third position of the isochromene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the condensation of 3-methylphthalic anhydride with an appropriate nucleophile, followed by cyclization to form the isochromene ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reaction to maximize yield and purity, using cost-effective reagents and conditions.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isochromene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products:

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or aminated derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1 Synthesis of Isocoumarins

3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid serves as a crucial intermediate in the synthesis of isocoumarins. Recent studies have demonstrated its utility in rhodium-catalyzed annulation reactions, where it reacts with diazo compounds to form highly functionalized isocoumarins. For instance, a study reported the successful optimization of reaction conditions leading to high yields of various isocoumarin derivatives (up to 87%) using this compound as a starting material .

Table 1: Yields of Isocoumarin Derivatives

| Compound | Yield (%) |

|---|---|

| Isocoumarin A | 87 |

| Isocoumarin B | 79 |

| Isocoumarin C | 81 |

| Isocoumarin D | 65 |

1.2 Multicomponent Reactions

The compound has also been utilized in copper-catalyzed multicomponent reactions, which allow for the efficient assembly of complex molecules. One notable method involves the use of acetyl chloride and o-halobenzoic acids in tandem reactions to yield 3-methyl isocoumarins . This approach highlights the versatility of this compound in synthetic organic chemistry.

Medicinal Chemistry

2.1 Antimicrobial Properties

Research indicates that derivatives of isocoumarins exhibit antimicrobial activity, which can be attributed to their structural features. For example, naturally occurring isocoumarins derived from endophytic fungi have shown promising antibacterial effects against various pathogens . The incorporation of the 3-methyl group in the structure may enhance these biological activities.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several isocoumarin derivatives, including those derived from this compound, against common bacterial strains. The results demonstrated significant inhibition zones, suggesting potential for development into antimicrobial agents.

Natural Product Research

3.1 Sources and Biosynthesis

Isocoumarins, including this compound, are often isolated from various natural sources such as fungi and plants. Their biosynthesis typically involves polyketide pathways, which are crucial for understanding their ecological roles and potential therapeutic applications .

Table 2: Natural Sources of Isocoumarins

Mecanismo De Acción

The mechanism of action of 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities .

Comparación Con Compuestos Similares

- 4-carboxy-1H-3-methyl-2-benzopyran-1-one

- 1H-2-Benzopyran-4-carboxylic acid, 3-methyl-1-oxo-

Comparison: Compared to similar compounds, 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid is unique due to its specific substitution pattern on the isochromene ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid, a compound with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its isochromene structure, which includes a carbonyl group and a carboxylic acid functional group. Its IUPAC name is this compound, and it can be represented by the following SMILES notation: O=C1C2=C(C=CC=C2)C(C(O)=O)=C(C)O1 .

Mechanisms of Biological Activity

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed that the compound may interact with various molecular targets, potentially inhibiting specific enzymes or disrupting cellular signaling pathways. Such interactions could lead to antimicrobial and anticancer effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This has been attributed to its ability to inhibit the growth of various bacterial strains. For instance, studies have shown that compounds with similar structural features possess notable antibacterial properties, suggesting that this compound may share these characteristics .

Anticancer Activity

In the context of cancer research, preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit cell proliferation. The compound's unique structure allows it to potentially interfere with critical pathways involved in tumor growth and survival. Specific case studies have demonstrated its efficacy against certain cancer cell lines, although further detailed investigations are required to confirm these findings .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-Carboxy-1H-3-methyl-2-benzopyran-1-one | Similar isochromene structure but different substitution | Antimicrobial, Anticancer |

| 4-Methyl-1-oxo-1H-isochromene-3-carboxylic acid | Different substitution pattern | Antimicrobial |

These comparisons highlight how variations in chemical structure can lead to differences in biological activity.

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds, providing insights into potential applications for this compound:

- Anticancer Activity : A study indicated that compounds derived from isochromenes showed significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications for derivatives like 3-methyl-1-oxo- .

- Antimicrobial Efficacy : Research involving structurally similar compounds demonstrated effective inhibition against bacterial strains, supporting the hypothesis that 3-methyl derivatives may exhibit similar antimicrobial properties .

Propiedades

IUPAC Name |

3-methyl-1-oxoisochromene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-9(10(12)13)7-4-2-3-5-8(7)11(14)15-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZOBUZRHRZWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00493559 | |

| Record name | 3-Methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16984-81-9 | |

| Record name | 3-Methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.